Methyl 3,4-dihydroxyphenylacetate is a compound that has garnered attention in the scientific community due to its potential therapeutic applications. Research has indicated that this compound can act as an inhibitor of aromatic amino acid decarboxylation, which has implications for the treatment of hypertension and other conditions123. Additionally, its antiviral properties have been explored, particularly against enterovirus 71, suggesting a broader scope of use4.
Studies have demonstrated the efficacy of methyl 3,4-dihydroxyphenylacetate in reducing blood pressure in hypertensive patients. The reduction in amine biosynthesis due to the inhibition of aromatic amino acid decarboxylase is associated with this therapeutic effect123. The compound's ability to lower blood pressure and its sedative properties make it a candidate for further research and development in the treatment of hypertension.
Methyl 3,4-dihydroxyphenylacetate has shown promise as an antiviral agent, particularly against enterovirus 71. The compound's inhibitory activity on EV71 replication in rhabdomyosarcoma cells indicates its potential as a novel compound for antiviral therapies4. The low toxicity of methyl 3,4-dihydroxyphenylacetate, as evidenced by its high CC50 value, further supports its suitability for therapeutic use4.
The compound's impact on neurotransmitter synthesis suggests potential applications in neuropharmacology. By inhibiting the decarboxylation of 5-hydroxytryptophan, methyl 3,4-dihydroxyphenylacetate reduces brain 5-hydroxytryptamine levels, which may contribute to its sedative effects5. This action draws parallels to the effects of other sedative drugs and could be relevant in the development of treatments for neurological disorders5.
The primary mechanism of action of methyl 3,4-dihydroxyphenylacetate involves the inhibition of aromatic amino acid decarboxylase. This enzyme is responsible for the synthesis of several neurotransmitters, such as serotonin, tryptamine, and tyramine, from their precursor amino acids123. By inhibiting this enzyme, methyl 3,4-dihydroxyphenylacetate reduces the biosynthesis of these amines, which has been associated with a decrease in blood pressure in hypertensive patients and a transient sedative effect123. Furthermore, the compound has been shown to reduce the expression levels of the EV71 VP1 capsid protein, thereby inhibiting the replication of enterovirus 71 in rhabdomyosarcoma cells4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: